Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are widely studied for their diverse biological and pharmaceutical activities [, , , , , , ]. This compound, specifically, serves as a valuable building block in synthetic organic chemistry due to the presence of the pyrazole ring, the ester group, and the 4-methoxyphenyl substituent. These functionalities allow for diverse chemical transformations, making it a versatile intermediate for constructing more complex molecules with potential applications in various scientific disciplines.
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is notable for its methoxy group, which enhances its biological activity and solubility. It is classified as a pyrazole derivative with a carboxylate functional group, making it a subject of interest for synthetic organic chemistry and pharmacological studies.
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can be synthesized through various methodologies that involve the reaction of substituted hydrazines with carbonyl compounds. It falls under the classification of heterocyclic compounds, specifically pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms. This compound's structure allows for diverse modifications, making it a versatile building block in drug development.
The synthesis of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the following key steps:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired regioselectivity and yield. For instance, using methanol as a solvent during methanolysis has been shown to improve yields significantly .
The synthesis can be optimized by varying reaction parameters such as:
Key data points include:
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo several chemical reactions, including:
Technical details regarding these reactions often involve optimizing conditions such as pH levels and reaction times to achieve desired yields and selectivity .
The mechanism of action for methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate primarily involves its interaction with biological targets. The presence of the methoxy group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Data from molecular docking studies indicate that modifications in substituents significantly affect binding interactions and biological activity .
Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has several scientific uses:
Research continues into optimizing its synthesis and expanding its applications across medicinal chemistry fields, highlighting its importance as a versatile compound in drug discovery efforts.
Pyrazole, a five-membered heterocyclic ring featuring two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery due to its versatile pharmacological profile and capacity for structural diversification. This nucleus enables precise stereoelectronic tuning, allowing optimization of drug-target interactions. Clinically approved pyrazole-containing drugs demonstrate broad therapeutic applications: celecoxib (anti-inflammatory), crizotinib (anticancer), and antipyrine (analgesic-antipyretic) exemplify its pharmaceutical relevance [1] [5]. The sp²-hybridized geometry of the pyrazole ring facilitates planar binding with biological targets, while its dipole moment (∼2.5 Debye) enhances solubility and influences pharmacokinetic properties [4].
The bioactivity profile of pyrazole derivatives spans anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation. For instance, 1,3,4-trisubstituted pyrazoles exhibit cytotoxic effects against cancer cell lines (e.g., A549 lung carcinoma) through apoptosis induction and cell-cycle arrest mechanisms [1] [5]. This multifaceted bioactivity stems from the pyrazole ring’s ability to:
Table 1: Molecular Properties of Methyl 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylate
| Property | Value | Significance |
|---|---|---|
| CAS Registry Number | 192701-83-0 | Unique compound identifier |
| Molecular Formula | C₁₂H₁₂N₂O₃ | Defines elemental composition |
| Molecular Weight | 232.24 g/mol | Impacts pharmacokinetics |
| SMILES Notation | COC(=O)C1=CC(C2=CC=C(OC)C=C2)=NN1 | Encodes 2D structure |
| Hydrogen Bond Acceptors | 5 | Influences solubility and target binding |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | Facilitates biomolecular interactions |
The bioactivity of pyrazole derivatives is critically dependent on substituent patterns. Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate incorporates two key functional groups that synergistically enhance its pharmacological potential:
4-Methoxyphenyl at C3 Position:This electron-rich aromatic system enhances membrane permeability through lipophilicity (logP increase ∼1.5 units). The methoxy group’s resonance effect (+R) delocalizes electrons into the pyrazole ring, stabilizing the scaffold and influencing binding affinity. In anticancer pyrazoles like compound 4 (IC₅₀ = 26 µM against A549 cells), the 4-methoxyphenyl moiety potentiates growth inhibition by promoting autophagy without apoptosis [1]. The orientation of this substituent also affects steric complementarity with hydrophobic pockets in target proteins, as evidenced by pyrazole-based COX-2 inhibitors where 4-aryl groups dictate selectivity [1] [4].
Carboxylate Ester at C5 Position:The methyl ester group (-COOCH₃) serves as a:
Regiochemical Implications:Synthesis of C5-carboxylated pyrazoles faces regioselectivity challenges. Trichloromethyl enone-based routes achieve >97% selectivity for the 1,3-disubstituted isomer when using arylhydrazine hydrochlorides, whereas free hydrazines favor 1,5-regioisomers [9]. This precision is crucial because 1,3-regioisomers often exhibit superior bioactivity—e.g., CB1 receptor antagonism in anti-obesity agents [9].
The medicinal exploration of pyrazoles spans over 140 years, marked by serendipitous discoveries and rational design breakthroughs:
1883–1950s: Foundation EraLudwig Knorr’s accidental synthesis of antipyrine (phenazone) during quinine analogue research established pyrazoles as antipyretics/analgesics. Antipyrine’s clinical adoption validated the scaffold’s bioactivity, though toxicity concerns with aminopyrine (agranulocytosis) necessitated structural refinements [4] [5].
1960s–1990s: Diversification and OptimizationNovalgin (metamizole) emerged as a potent analgesic-antipyretic, while phenylbutazone addressed rheumatoid arthritis. This era saw:
Exploitation of the "pyrazole privilege" in agrochemicals (e.g., fipronil insecticide) [1] [5]
21st Century: Targeted Therapies and BeyondCrizotinib’s 2011 FDA approval for ALK-positive lung cancer exemplified structure-based pyrazole design. Contemporary research focuses on:
Table 2: Milestones in Pyrazole-Based Drug Development
| Year | Compound | Therapeutic Application | Structural Innovation | |
|---|---|---|---|---|
| 1883 | Antipyrine | Analgesic-antipyretic | First synthetic pyrazolone | |
| 1949 | Phenylbutazone | Anti-inflammatory | 1,2-Diaryl substitution | |
| 1970s | Ramifenazone | NSAID | Trifluoromethyl incorporation | |
| 1998 | Celecoxib | COX-2 selective anti-inflammatory | Pyrazole sulfonamide | |
| 2011 | Crizotinib | ALK-positive lung cancer | 3-Amino-5-arylpyrazole core | |
| 2020s | Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | Synthetic intermediate for anticancer leads | C5-carboxylate with 4-methoxyphenyl | [1] |
Current synthetic methodologies enable precise decoration of the pyrazole nucleus, as demonstrated by methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate’s synthesis via:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: